4-chloro-N,N-bis(furan-2-ylmethyl)benzamide
CAS No.:
Cat. No.: VC15285208
Molecular Formula: C17H14ClNO3
Molecular Weight: 315.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClNO3 |
|---|---|
| Molecular Weight | 315.7 g/mol |
| IUPAC Name | 4-chloro-N,N-bis(furan-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C17H14ClNO3/c18-14-7-5-13(6-8-14)17(20)19(11-15-3-1-9-21-15)12-16-4-2-10-22-16/h1-10H,11-12H2 |
| Standard InChI Key | GQRYBAUDFKROJW-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Cl |
Introduction
4-Chloro-N,N-bis(furan-2-ylmethyl)benzamide is a synthetic compound belonging to the benzamide class, distinguished by its unique structural features, including two furan-2-ylmethyl groups attached to a benzamide core. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and structural characteristics.
Synthesis and Chemical Reactions
The synthesis of 4-chloro-N,N-bis(furan-2-ylmethyl)benzamide typically involves several key steps, starting from commercially available furan derivatives and chlorinated anilines. Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions, often conducted under conditions like refluxing in solvents such as dichloromethane or toluene with a base like triethylamine.
| Reagent | Reaction Type |
|---|---|
| Potassium Permanganate | Oxidation |
| Sodium Borohydride | Reduction |
| Nucleophiles | Substitution |
Biological Activities and Potential Applications
4-Chloro-N,N-bis(furan-2-ylmethyl)benzamide exhibits diverse biological activities, including potential anti-inflammatory, antibacterial, and anticancer effects . Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways crucial for cellular functions.
| Biological Activity | Potential Application |
|---|---|
| Anti-inflammatory | Treatment of inflammatory conditions |
| Antibacterial | Development of new antibiotics |
| Anticancer | Inhibition of cell proliferation mechanisms |
Interaction Studies and Mechanism of Action
Interaction studies focus on the binding affinity of 4-chloro-N,N-bis(furan-2-ylmethyl)benzamide to various biological targets. These studies are crucial for understanding its mechanism of action and potential side effects. The compound may interact with specific enzymes or receptors involved in critical metabolic pathways, leading to therapeutic benefits or adverse effects depending on the context.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-chloro-N,N-bis(furan-2-ylmethyl)benzamide, differing in their heterocyclic rings or halogenation:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Chlorophenyl)-N-(pyridin-4-yl)methyl)benzamide | Contains pyridine instead of furan | Different electronic properties due to nitrogen in the ring |
| N-(4-Bromophenyl)-N-(furan-2-yl)methyl)benzamide | Brominated instead of chlorinated | May exhibit different reactivity due to bromine |
| N-(4-Chlorophenyl)-N-(thiophen-2-yl)methyl)benzamide | Contains thiophene instead of furan | Unique sulfur-containing heterocycle |
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